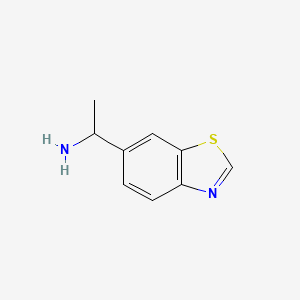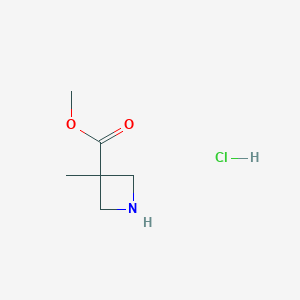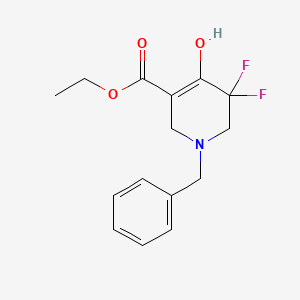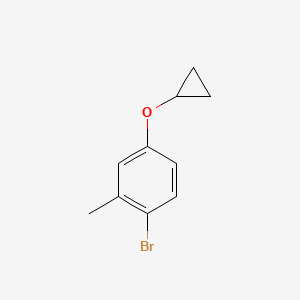
1-Bromo-4-cyclopropoxy-2-methylbenzene
描述
1-Bromo-4-cyclopropoxy-2-methylbenzene is an organic compound with the molecular formula C10H11BrO It consists of a benzene ring substituted with a bromine atom at position 1, a cyclopropoxy group at position 4, and a methyl group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-cyclopropoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-cyclopropoxy-2-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle hazardous reagents like bromine.
化学反应分析
Types of Reactions
1-Bromo-4-cyclopropoxy-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used, such as methoxy derivatives if methoxide is used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the hydrogenated benzene derivative.
科学研究应用
1-Bromo-4-cyclopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-Bromo-4-cyclopropoxy-2-methylbenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the cyclopropoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological systems.
相似化合物的比较
Similar Compounds
1-Bromo-4-methoxy-2-methylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-Bromo-4-ethoxy-2-methylbenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
1-Bromo-4-propoxy-2-methylbenzene: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
1-Bromo-4-cyclopropoxy-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzene derivatives.
属性
IUPAC Name |
1-bromo-4-cyclopropyloxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGMLJZWEYFQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


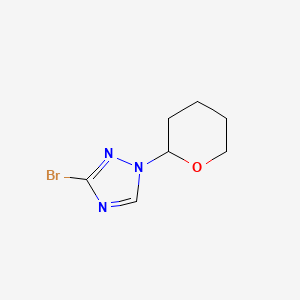
![2,6-diphenylfuro[2,3-f][1]benzofuran](/img/structure/B1375460.png)
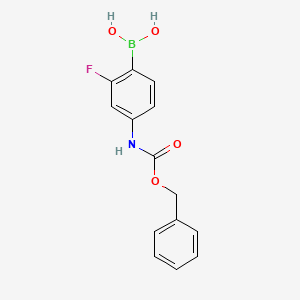
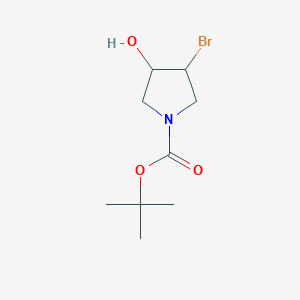
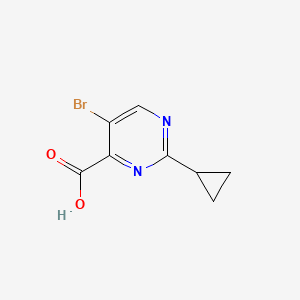
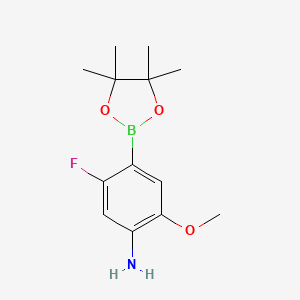

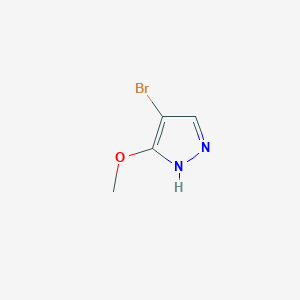
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
